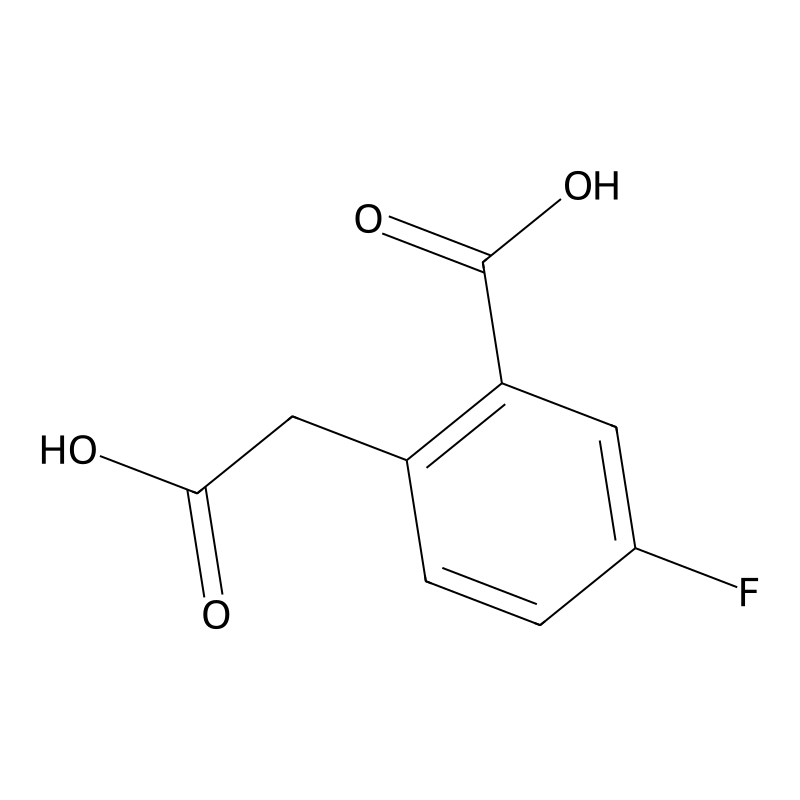

2-(Carboxymethyl)-5-fluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Wound Healing

Scientific Field: Biomedical Materials and Dermatology

Application Summary: This compound is instrumental in the development of self-healing hydrogels that are used for wound healing applications. These hydrogels can autonomously repair structural damage and restore their original functionalities, which is particularly beneficial in the medical treatment of wounds.

Methods of Application: The acid is incorporated into hydrogels that form dynamic covalent bonds, such as boronic ester bonds, which are not commonly observed in self-healing hydrogel systems. These hydrogels are applied directly to the wound site, where they facilitate the natural healing process.

Results Summary: The application of these hydrogels to wounds has shown to significantly enhance the healing process, reducing the healing time and improving the quality of tissue regeneration .

Continuing with the exploration of “2-(Carboxymethyl)-5-fluorobenzoic acid,” here’s another application:

Antimicrobial Hydrogels

Scientific Field: Microbiology and Material Science

Application Summary: The compound is used in the development of antimicrobial hydrogels, which are beneficial in preventing infections, especially in medical devices and wound dressings.

Methods of Application: 2-(Carboxymethyl)-5-fluorobenzoic acid is incorporated into hydrogels using a one-step preparation method that involves an unconventional crosslinking agent, enhancing the antimicrobial properties of the hydrogel .

Results Summary: These hydrogels have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, and have shown to improve cell viability, making them promising for therapeutic scaffolds in skin tissue engineering .

2-(Carboxymethyl)-5-fluorobenzoic acid is an organic compound characterized by the presence of a carboxymethyl group and a fluorine atom attached to a benzoic acid framework. Its molecular formula is and it has a molecular weight of 198.15 g/mol. The compound features a unique arrangement where the carboxymethyl group is located at the ortho position relative to the fluorine atom on the benzene ring, contributing to its distinctive chemical properties and potential biological activities .

- Oxidation: The carboxymethyl group can be oxidized to yield corresponding carboxylic acids.

- Reduction: The carboxyl group can be reduced to form alcohols.

- Substitution: The fluorine atom can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

- Substitution: Nucleophiles like amines or thiols can be employed in the presence of a base.

Major Products- Oxidation: Produces carboxylic acids.

- Reduction: Produces alcohols.

- Substitution: Yields substituted benzoic acid derivatives.

- Oxidation: Produces carboxylic acids.

- Reduction: Produces alcohols.

- Substitution: Yields substituted benzoic acid derivatives.

Research indicates that 2-(Carboxymethyl)-5-fluorobenzoic acid exhibits potential biological activities, particularly in medicinal chemistry. It may interact with various biological macromolecules, influencing enzyme activity or receptor interactions. The carboxymethyl group can form hydrogen bonds, enhancing its interaction with proteins, while the fluorine atom may affect lipophilicity and metabolic stability, making it a candidate for further pharmacological studies .

The synthesis of 2-(Carboxymethyl)-5-fluorobenzoic acid typically involves:

- Starting Material: Using 5-fluorobenzoic acid as the precursor.

- Carboxymethylation: Reacting 5-fluorobenzoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. This reaction proceeds through nucleophilic substitution, introducing the carboxymethyl group at the ortho position relative to the fluorine atom.

- Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure 2-(Carboxymethyl)-5-fluorobenzoic acid.

In industrial settings, similar synthetic routes are adapted for larger scale production, optimizing for yield and cost-effectiveness through continuous flow reactors and automated systems.

2-(Carboxymethyl)-5-fluorobenzoic acid has diverse applications across various fields:

- Chemistry: Serves as a building block in organic synthesis for more complex molecules.

- Biology: Investigated for its interactions with biological macromolecules.

- Medicine: Explored as a pharmaceutical intermediate or active ingredient.

- Industry: Used in developing new materials with specific properties.

Studies on the interactions of 2-(Carboxymethyl)-5-fluorobenzoic acid with biological systems are ongoing. Its mechanism of action may involve modulation of enzyme activity or receptor binding, influenced by its structural components. The unique combination of the carboxymethyl group and fluorine atom enhances its potential for specific interactions compared to other benzoic acid derivatives .

Several compounds share structural similarities with 2-(Carboxymethyl)-5-fluorobenzoic acid, including:

- 5-Carboxy-2-fluorophenylboronic acid (C7H6BFO4): This compound features similar functional groups but includes boron instead of a carboxymethyl group.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Carboxymethyl)-5-fluorobenzoic acid | C9H7FO4 | Carboxymethyl and fluorine on benzoic core |

| 5-Carboxy-2-fluorophenylboronic acid | C7H6BFO4 | Contains boron; different functional properties |

The uniqueness of 2-(Carboxymethyl)-5-fluorobenzoic acid lies in its specific structural arrangement that allows for distinct chemical reactivity and biological interactions not found in these similar compounds .